molecular formula C9H16Cl2N2O2S B3162689 4-((3-Aminopropyl)sulfonyl)aniline dihydrochloride CAS No. 879685-09-3

4-((3-Aminopropyl)sulfonyl)aniline dihydrochloride

Cat. No.: B3162689
CAS No.: 879685-09-3
M. Wt: 287.21 g/mol
InChI Key: DBYYFGCNCWXKEF-UHFFFAOYSA-N
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Description

4-((3-Aminopropyl)sulfonyl)aniline dihydrochloride is a chemical compound that features a sulfonyl group attached to an aniline ring, with an aminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Aminopropyl)sulfonyl)aniline dihydrochloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-aminopropylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The nitro group is then reduced to an amine, and the final product is obtained as a dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3-Aminopropyl)sulfonyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

4-((3-Aminopropyl)sulfonyl)aniline dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Aminopropyl)sulfonyl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. The aminopropyl chain can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Aminopropyl)sulfonyl)phenol
  • 4-((3-Aminopropyl)sulfonyl)benzoic acid
  • 4-((3-Aminopropyl)sulfonyl)benzamide

Uniqueness

4-((3-Aminopropyl)sulfonyl)aniline dihydrochloride is unique due to its specific structure, which combines the properties of aniline, sulfonyl, and aminopropyl groups. This combination allows for versatile chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

4-(3-aminopropylsulfonyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.2ClH/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9;;/h2-5H,1,6-7,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYYFGCNCWXKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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